molecular formula C19H19ClO4S B3034576 4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid CAS No. 193021-78-2

4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B3034576
CAS No.: 193021-78-2
M. Wt: 378.9 g/mol
InChI Key: QSJBEBMAIWSMAT-UHFFFAOYSA-N
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Description

4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid is a complex organic compound with the molecular formula C19H19ClO4S and a molecular weight of 378.9 g/mol. This compound is characterized by the presence of a chlorophenoxy group, a phenylthio group, and a tetrahydro-2H-pyran-4-carboxylic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorophenol with phenylthiomethyl chloride to form 4-(4-chlorophenoxy)phenylthiomethyl chloride. This intermediate is then reacted with tetrahydro-2H-pyran-4-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or thiols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
  • 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Uniqueness

4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

4-[[4-(4-chlorophenoxy)phenyl]sulfanylmethyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClO4S/c20-14-1-3-15(4-2-14)24-16-5-7-17(8-6-16)25-13-19(18(21)22)9-11-23-12-10-19/h1-8H,9-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJBEBMAIWSMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CSC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-[4-(4-chlorophenoxy)phenylthiomethyl]tetrahydropyran-4-carboxylic acid ethyl ester (70 mg, 0.17 mmol) in ethanol (2 mL) containing two drops of water, was added potassium hydroxide (58.3 mg, 1.04 mmol). The mixture was refluxed for 13 hours, cooled to room temperature, acidified to pH 4, and extracted with ethyl acetate (4×50 mL). The combined organic layers were dried over magnesium sulfate, and concentrated to afford 4-[4-(4-chlorophenoxy)phenylthiomethyl]-tetrahydropyran-4-carboxylic acid (66 mg, 100%), which is spectroscopically identical to that isolated from the prior procedure of Example 7D.
Name
4-[4-(4-chlorophenoxy)phenylthiomethyl]tetrahydropyran-4-carboxylic acid ethyl ester
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
58.3 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 2
4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 3
4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 4
4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 5
4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 6
4-((4-(4-chlorophenoxy)phenylthio)methyl)tetrahydro-2H-pyran-4-carboxylic acid

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